molecular formula C23H24N2O3 B3534605 1-(4-methoxyphenyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(4-methoxyphenyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No.: B3534605
M. Wt: 376.4 g/mol
InChI Key: ANBBVGJYRFXYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects
In addition to its effects on the serotonergic and dopaminergic systems, this compound has been shown to affect other neurotransmitter systems, including the noradrenergic and GABAergic systems. This compound has also been shown to have antioxidant properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-methoxyphenyl)-4-[(2-naphthyloxy)acetyl]piperazine for lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. However, this compound has not been extensively studied in humans, and its potential side effects and toxicity are not well understood.

Future Directions

There are several areas of future research for 1-(4-methoxyphenyl)-4-[(2-naphthyloxy)acetyl]piperazine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of anxiety, depression, and pain. Another direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential therapeutic applications in several areas, including anxiety, depression, and pain management. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as analgesic properties. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-27-21-10-7-20(8-11-21)24-12-14-25(15-13-24)23(26)17-28-22-9-6-18-4-2-3-5-19(18)16-22/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBBVGJYRFXYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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